Regulatory Identity: Distinct Brivaracetam Impurity Designation vs. (S)-Enantiomer
The (2R)-enantiomer hydrochloride (CAS 151528-47-1) is specifically designated as Brivaracetam Impurity 94 HCl (also Impurity 2 HCl), while the (S)-enantiomer (CAS 887277-58-9) is designated as Brivaracetam Impurity 95 HCl (also Impurity 1 HCl) . These are separate regulatory entities monitored by HPLC in the impurity profile of brivaracetam active pharmaceutical ingredient, as established in a systematic impurity profile study of nine process-related impurities published in Tetrahedron (2020) [1]. The impurity limits for brivaracetam stereoisomers are set according to ICH guidelines, and control of enantiomeric purity in starting materials is critical to limit these impurities below permitted levels [1].
| Evidence Dimension | Regulatory impurity designation and CAS registry identity |
|---|---|
| Target Compound Data | CAS 151528-47-1; Brivaracetam Impurity 94 HCl / Impurity 2 HCl; (R)-configuration at C2 |
| Comparator Or Baseline | CAS 887277-58-9; Brivaracetam Impurity 95 HCl / Impurity 1 HCl; (S)-configuration at C2; Racemic CAS 93554-80-4 |
| Quantified Difference | Distinct CAS numbers; separate HPLC retention characteristics; independent ICH impurity limit specifications |
| Conditions | HPLC monitoring on Chiralpak IC column (4.6 mm × 250 mm, 5 μm), flow rate 1.0 mL/min, λ = 210 nm, hexane:isopropanol (45:55), 30 °C |
Why This Matters
Procurement of the correct enantiomer-specific CAS number is mandatory for regulatory submission (ANDA, DMF) and method validation; using the wrong enantiomer or racemic mixture invalidates impurity quantification data.
- [1] Liao, S., Chen, H., Wang, G., et al. (2020). Identification, characterization, synthesis and strategy for minimization of potential impurities observed in the synthesis of brivaracetam. Tetrahedron, 76(26), 131273. HPLC conditions: Agilent HPLC, Chiralpak IC column, 1.0 mL/min, 210 nm, hexane:isopropanol (45:55), 30 °C, 30 min run time. View Source
